molecular formula C12H12N2O4S B2988790 N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2319637-83-5

N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide

Cat. No.: B2988790
CAS No.: 2319637-83-5
M. Wt: 280.3
InChI Key: FZOXGFOOFMJBDD-UHFFFAOYSA-N
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Description

N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a series of condensation reactions to form the final compound. Key steps include:

Industrial Production Methods

Industrial production of N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is unique due to the combination of both furan and thiophene rings in its structure, along with the presence of a hydroxyethyl group and an oxamide moiety. This combination imparts distinct electronic properties and potential biological activities that are not commonly found in simpler furan or thiophene derivatives .

Properties

IUPAC Name

N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-5-8(15)10-4-7(6-19-10)9-2-1-3-18-9/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOXGFOOFMJBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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